Cas no 605-42-5 (2,7-dibromoanthracene-9,10-dione)

2,7-Dibromoanthracene-9,10-dione is a brominated derivative of anthraquinone, characterized by its high purity and stability. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functional dyes, pigments, and advanced materials. Its dibromo substitution at the 2,7-positions enhances reactivity, facilitating further functionalization for tailored applications. The product exhibits excellent thermal and chemical resistance, making it suitable for use in high-performance polymers and electronic materials. Its well-defined structure ensures consistent performance in research and industrial processes. Available in crystalline form, it meets stringent quality standards for laboratory and production use.
2,7-dibromoanthracene-9,10-dione structure
605-42-5 structure
Product Name:2,7-dibromoanthracene-9,10-dione
CAS No:605-42-5
MF:C14H6Br2O2
MW:366.004242420197
MDL:MFCD01464037
CID:829466
PubChem ID:22643676
Update Time:2025-06-07

2,7-dibromoanthracene-9,10-dione Chemical and Physical Properties

Names and Identifiers

    • 2,7-dibromoanthracene-9,10-dione
    • 2,7-Dibromo-9,10-anthraquinone
    • SY251785
    • 2,7-dibromoanthraquinone
    • AC9732
    • AE-562/12222892
    • 2,7-Dibromo-9,10-anthracenedione
    • 605-42-5
    • SCHEMBL3717374
    • DTXSID601302089
    • MFCD01464037
    • SB75231
    • 2,7-dibromoanthra-9,10-quinone
    • SAKIJMSLTKGUQV-UHFFFAOYSA-N
    • MDL: MFCD01464037
    • Inchi: 1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H
    • InChI Key: SAKIJMSLTKGUQV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C3C=CC(=CC=3C(C=2C=1)=O)Br)=O

Computed Properties

  • Exact Mass: 363.87338
  • Monoisotopic Mass: 363.87345g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.7410 (rough estimate)
  • Melting Point: 249°C
  • Refractive Index: 1.4947 (estimate)
  • PSA: 34.14

2,7-dibromoanthracene-9,10-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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